Selective Binding Affinity for BRD4-BD2 Bromodomain Over Other Epigenetic Targets
3,5-Dibromo-4-methoxybenzonitrile demonstrates a moderate and selective binding affinity for the second bromodomain of the Bromodomain-containing protein 4 (BRD4-BD2), with a dissociation constant (Kd) of 63 nM [1]. In contrast, its binding affinity for the closely related BRD3 bromodomain is significantly weaker, with a reported IC50 of 50,100 nM (50.1 µM) [2]. This represents an approximately 795-fold higher potency for BRD4-BD2 over BRD3-BD1/BD2 in these in vitro assays. While this compound is not a potent BRD4 inhibitor compared to clinical candidates (e.g., JQ1 has a Kd of ~50 nM for BRD4-BD1), its unique selectivity profile for BRD4-BD2 makes it a valuable probe compound for studying bromodomain selectivity, a key differentiator from pan-BET inhibitors.
| Evidence Dimension | Binding Affinity (Kd/IC50) |
|---|---|
| Target Compound Data | Kd = 63 nM for BRD4-BD2 [1] |
| Comparator Or Baseline | IC50 = 50,100 nM for BRD3 (BD1/BD2) [2] |
| Quantified Difference | Approximately 795-fold higher affinity for BRD4-BD2 |
| Conditions | BRD4-BD2: BROMOscan assay (bacterial expressed protein). BRD3: TR-FRET assay (unknown origin). |
Why This Matters
This selectivity profile is critical for researchers developing domain-specific BET inhibitors to reduce off-target effects associated with pan-BET inhibition.
- [1] BindingDB. (n.d.). Entry BDBM50455480 (CHEMBL4218735). Affinity data for 3,5-Dibromo-4-methoxybenzonitrile against BRD4-BD2. View Source
- [2] BindingDB. (n.d.). Entry BDBM50098311 (CHEMBL3590408). Affinity data for 3,5-Dibromo-4-methoxybenzonitrile against BRD3. View Source
